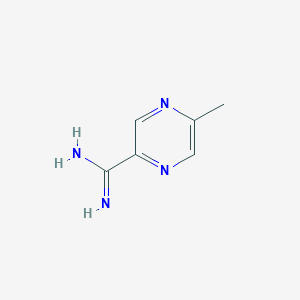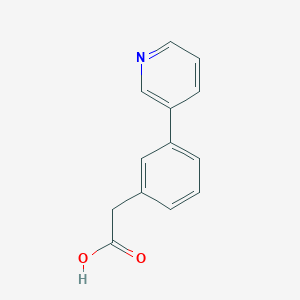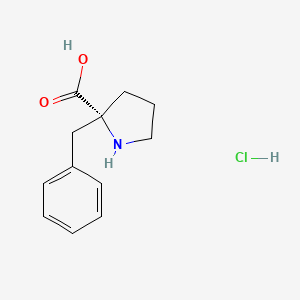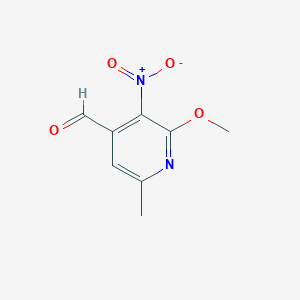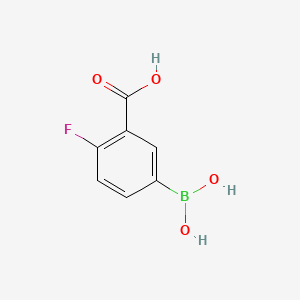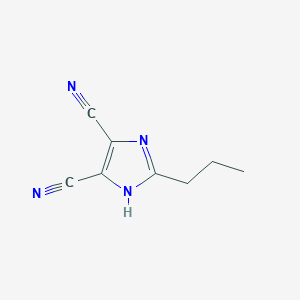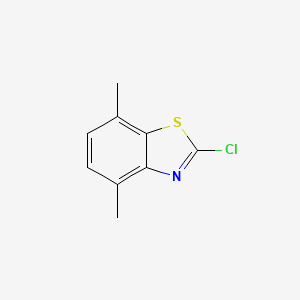
2-氯-4,7-二甲基-1,3-苯并噻唑
描述
2-Chloro-4,7-dimethyl-1,3-benzothiazole is a useful research compound. Its molecular formula is C9H8ClNS and its molecular weight is 197.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-4,7-dimethyl-1,3-benzothiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4,7-dimethyl-1,3-benzothiazole including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
化学性质
“2-氯-4,7-二甲基-1,3-苯并噻唑”是一种化学化合物,分子量为197.69 . 该化合物的IUPAC名称为2-氯-4,5-二甲基-1,3-苯并噻唑 .
抗炎和镇痛活性
苯并噻唑衍生物,“2-氯-4,7-二甲基-1,3-苯并噻唑”是其一部分,已被开发并筛选其抗炎和镇痛活性 . 这表明该化合物可能用于开发治疗与炎症和疼痛相关的疾病的新药。
抗结核化合物
最近的研究突出了苯并噻唑类抗结核化合物的开发 . 鉴于“2-氯-4,7-二甲基-1,3-苯并噻唑”是苯并噻唑衍生物,它可能用于合成新的抗结核药物。
抗利什曼病活性
苯并噻唑的衍生物,包括“2-氯-4,7-二甲基-1,3-苯并噻唑”,已被合成并评估其体外抗利什曼病活性 . 这表明该化合物在治疗利什曼病(由利什曼原虫引起的疾病)方面具有潜在的应用。
抗HIV活性
除了抗利什曼病活性之外,苯并噻唑衍生物还被评估了其抗HIV活性 . 这表明“2-氯-4,7-二甲基-1,3-苯并噻唑”可能用于开发新的抗HIV药物。
脂质过氧化活性
苯并噻唑衍生物已被筛选其脂质过氧化活性 . 这表明“2-氯-4,7-二甲基-1,3-苯并噻唑”可能用于与脂质过氧化相关的研究,脂质过氧化是一个可能导致细胞损伤的过程。
作用机制
Target of Action
tuberculosis . The target of these derivatives is often the enzyme DprE1 , which is crucial for the survival of M. tuberculosis.
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to changes that inhibit the function of the target . For instance, when a benzothiazole derivative interacts with DprE1, it inhibits the enzyme’s function, thereby exerting anti-tubercular activity .
Biochemical Pathways
Benzothiazole derivatives have been reported to affect the pathways involving the target enzyme dpre1 . The inhibition of DprE1 disrupts the cell wall biosynthesis of M. tuberculosis, leading to its death .
Result of Action
tuberculosis . This suggests that the cellular effect of these compounds could be the inhibition of M. tuberculosis growth.
生化分析
Biochemical Properties
2-Chloro-4,7-dimethyl-1,3-benzothiazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interactions between 2-Chloro-4,7-dimethyl-1,3-benzothiazole and these biomolecules are primarily mediated through non-covalent binding, such as hydrogen bonding and hydrophobic interactions .
Cellular Effects
The effects of 2-Chloro-4,7-dimethyl-1,3-benzothiazole on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of key signaling molecules, leading to alterations in cellular responses. Additionally, 2-Chloro-4,7-dimethyl-1,3-benzothiazole has been reported to affect the expression of genes involved in cell cycle regulation and apoptosis, thereby impacting cell proliferation and survival .
Molecular Mechanism
At the molecular level, 2-Chloro-4,7-dimethyl-1,3-benzothiazole exerts its effects through specific binding interactions with target biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. For example, this compound has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. Additionally, 2-Chloro-4,7-dimethyl-1,3-benzothiazole can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of 2-Chloro-4,7-dimethyl-1,3-benzothiazole in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to its gradual breakdown, resulting in the formation of degradation products that may have different biological activities. In vitro and in vivo studies have demonstrated that the effects of 2-Chloro-4,7-dimethyl-1,3-benzothiazole on cellular function can persist for extended periods, depending on the concentration and duration of exposure .
Dosage Effects in Animal Models
The effects of 2-Chloro-4,7-dimethyl-1,3-benzothiazole vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as enhancing metabolic activity and promoting cell survival. At high doses, 2-Chloro-4,7-dimethyl-1,3-benzothiazole can induce toxic effects, including oxidative stress, DNA damage, and apoptosis. These adverse effects are dose-dependent and highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
2-Chloro-4,7-dimethyl-1,3-benzothiazole is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can modulate the activity of key metabolic enzymes, thereby influencing the levels of metabolites and the overall metabolic flux. For instance, this compound has been shown to inhibit the activity of cytochrome P450 enzymes, leading to alterations in the metabolism of xenobiotics and endogenous compounds .
Transport and Distribution
The transport and distribution of 2-Chloro-4,7-dimethyl-1,3-benzothiazole within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, accumulating in specific cellular compartments. Additionally, 2-Chloro-4,7-dimethyl-1,3-benzothiazole can bind to plasma proteins, influencing its distribution and bioavailability in the body .
Subcellular Localization
The subcellular localization of 2-Chloro-4,7-dimethyl-1,3-benzothiazole is a key determinant of its activity and function. This compound can be targeted to specific organelles, such as the mitochondria and nucleus, through post-translational modifications and targeting signals. The localization of 2-Chloro-4,7-dimethyl-1,3-benzothiazole within these compartments can influence its interactions with biomolecules and its overall biological activity .
属性
IUPAC Name |
2-chloro-4,7-dimethyl-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNS/c1-5-3-4-6(2)8-7(5)11-9(10)12-8/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIJHKAKLKUEUSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40365963 | |
| Record name | 2-Chloro-4,7-dimethyl-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40365963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80945-84-2 | |
| Record name | 2-Chloro-4,7-dimethyl-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40365963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


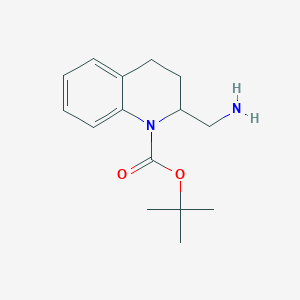

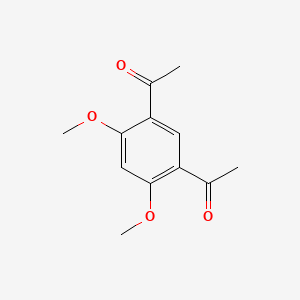
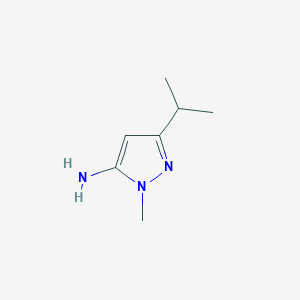
![4'-Methoxy[1,1'-biphenyl]-2-amine](/img/structure/B1586731.png)
